molecular formula C11H19NO2S B1434707 4-Thiomorpholinocyclohexanecarboxylic acid CAS No. 1713174-18-5

4-Thiomorpholinocyclohexanecarboxylic acid

Cat. No. B1434707
CAS RN: 1713174-18-5
M. Wt: 229.34 g/mol
InChI Key: WYAHKWSXLUIZTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound, including bond lengths, bond angles, and the presence of any functional groups .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of derivatives of 4-thiomorpholinocyclohexanecarboxylic acid is in antimicrobial research. Kardile and Kalyane (2010) developed thiomorpholine derivatives, including 4-thiomorpholin–4ylbenzoic acid, to explore their antimicrobial potential. These compounds were synthesized using nucleophilic substitution reactions and tested for their antimicrobial activity, indicating their significance in the development of new bioactive molecules with potential applications in modern therapeutics (Kardile & Kalyane, 2010).

Medicinal Chemistry and Drug Development

In medicinal chemistry, thiomorpholine derivatives serve as crucial building blocks. Walker and Rogier (2013) synthesized novel bridged bicyclic thiomorpholines, including compounds related to 4-thiomorpholinocyclohexanecarboxylic acid, which exhibited interesting biological profiles. These heterocycles, synthesized from inexpensive materials through straightforward chemistry, are indicative of the compound's utility in drug development and medicinal research (Walker & Rogier, 2013).

Synthesis and Chemical Reactivity

Research into the synthesis and chemical reactivity of thiomorpholine derivatives, including those related to 4-thiomorpholinocyclohexanecarboxylic acid, is extensive. Asinger et al. (1981) detailed the synthesis of various N-substituted thiomorpholine-1,1-dioxides from 1,4-thioxane-1,1-dioxide, exploring reactions with aldehydes, ketones, and other compounds. Such studies highlight the compound's versatility and potential in chemical synthesis and pharmaceutical research (Asinger et al., 1981).

Corrosion Inhibition

Thiomorpholin-4-ylmethyl-phosphonic acid, a derivative of 4-thiomorpholinocyclohexanecarboxylic acid, has been investigated for its corrosion inhibition properties. Amar et al. (2006, 2008) studied its efficiency in inhibiting the corrosion of iron and carbon steel in various environments, demonstrating the compound's potential in material science and industrial applications (Amar et al., 2006) (Amar et al., 2008).

Enzyme Inhibition in Biochemistry

In the field of biochemistry, thiomorpholine derivatives have been explored as enzyme inhibitors. Han et al. (2012) designed and synthesized thiomorpholine-bearing compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors, showcasing the compound's potential in developing treatments for metabolic disorders (Han et al., 2012).

Mechanism of Action

This involves the study of how the compound interacts with biological systems. It includes its mode of action at the molecular or cellular level .

Safety and Hazards

This involves the study of the safety and hazards associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves the potential applications and future research directions of the compound .

properties

IUPAC Name

4-thiomorpholin-4-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAHKWSXLUIZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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